![molecular formula C16H19BrClN3O2S2 B2447452 2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216975-61-9](/img/structure/B2447452.png)
2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a bromothiophene, a carboxamide, and a tetrahydrothieno pyridine . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Suzuki cross-coupling reactions and protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The compound’s structure includes a bromothiophene, a carboxamide, and a tetrahydrothieno pyridine . These structures are common in many pharmaceuticals and other biologically active compounds .Chemical Reactions Analysis
The compound’s functional groups, such as the carboxamide and bromothiophene, are likely to be involved in its chemical reactions. For example, carboxamides can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might make the compound more dense and reactive compared to similar compounds without a halogen .Scientific Research Applications
Synthesis Techniques
Synthetic methods for related compounds often involve complex reactions to introduce specific functional groups or to construct the heterocyclic framework characteristic of this chemical structure. Techniques such as bromination, microwave-assisted synthesis, and the use of reagents like Lawesson's reagent for thioamide synthesis have been reported. These methods underscore the versatility and adaptability of synthetic strategies in generating structurally complex and biologically relevant molecules (Youssef, Azab, & Youssef, 2012).
Biological Evaluation
Compounds with a similar heterocyclic backbone have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have explored the antimicrobial effectiveness against various bacterial strains, indicating the potential of these compounds in addressing resistance issues and biofilm formation challenges. The evaluation often involves comparing the activities of synthesized compounds against standard drugs to determine their efficacy and potential as novel therapeutic agents (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Properties and Modifications
Research on these compounds also delves into understanding their chemical properties, including reactivity patterns, stability, and the influence of different substituents on their biological activity. Modifications of the core structure through radical substitution or the introduction of various functional groups aim to enhance the compound's biological activity or pharmacokinetic properties. This aspect of research highlights the interplay between structural modifications and biological outcomes, guiding the development of more effective and targeted therapeutic agents (Tada & Yokoi, 1989).
properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOKEHICGPJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

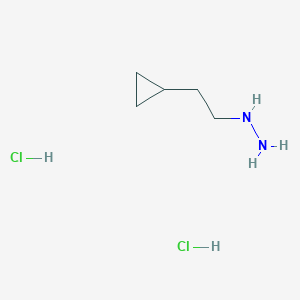
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2447371.png)
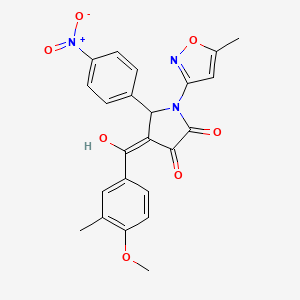
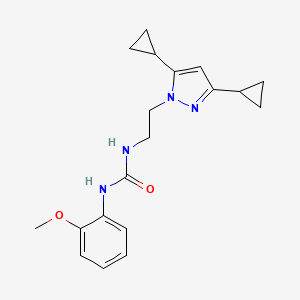
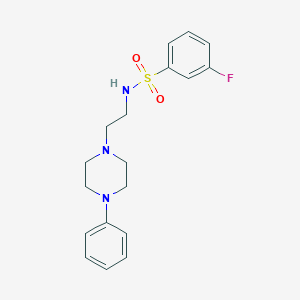
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2447376.png)
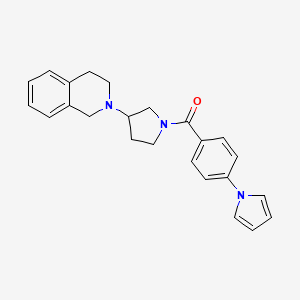
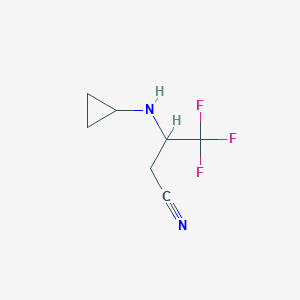
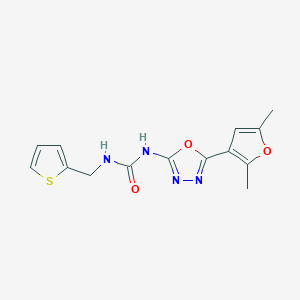
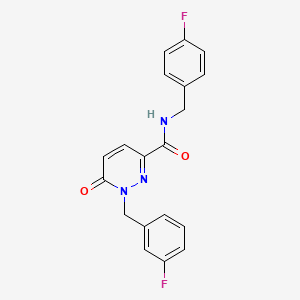
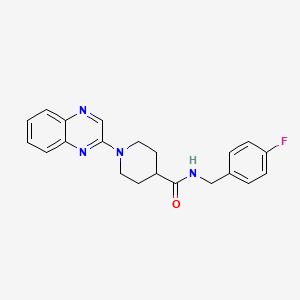
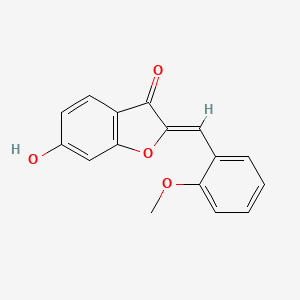
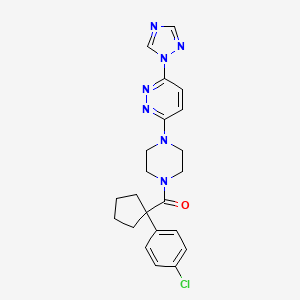
![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)